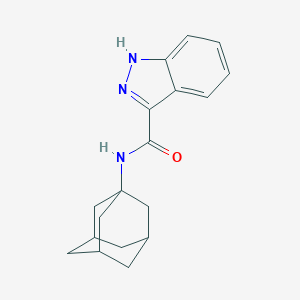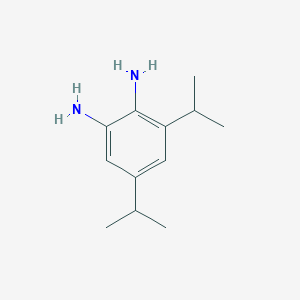
3,5-Di(propan-2-yl)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Di(propan-2-yl)benzene-1,2-diamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TMB or TMB dihydrochloride and has a molecular formula of C13H22N2. TMB is a colorless solid that is soluble in water and other polar solvents.
Mecanismo De Acción
The mechanism of action of TMB involves the oxidation of TMB by peroxidase in the presence of hydrogen peroxide. The reaction produces a highly reactive intermediate that reacts with oxygen to form a blue-colored product.
Efectos Bioquímicos Y Fisiológicos
TMB has been shown to have no significant biochemical or physiological effects on the human body. However, TMB has been reported to cause skin irritation and respiratory tract irritation upon exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMB is a highly sensitive substrate for the detection of peroxidase activity in biological samples. TMB has a high molar absorptivity and is relatively stable, making it an ideal substrate for use in laboratory experiments. However, TMB has limited applications in the detection of other enzymes and has a low solubility in non-polar solvents.
Direcciones Futuras
1. Development of new TMB derivatives with improved solubility and sensitivity for the detection of other enzymes.
2. Investigation of the potential applications of TMB in the field of electrochemistry.
3. Development of TMB-based biosensors for the detection of various analytes in biological samples.
4. Investigation of the mechanism of action of TMB and its interaction with peroxidase.
5. Optimization of the synthesis method for TMB to improve yield and purity.
In conclusion, TMB is a versatile chemical compound that has found numerous applications in scientific research. Its potential applications in various fields make it an important compound for future research.
Métodos De Síntesis
The synthesis of TMB involves the reaction between 3,5-dibromoaniline and isopropylamine. The reaction is carried out in the presence of a catalyst such as palladium on carbon or copper. The product obtained is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
TMB has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and analytical chemistry. TMB is commonly used as a substrate for the detection of peroxidase activity in biological samples. The reaction between TMB and peroxidase produces a blue-colored product that can be measured spectrophotometrically.
Propiedades
Número CAS |
112121-82-1 |
|---|---|
Nombre del producto |
3,5-Di(propan-2-yl)benzene-1,2-diamine |
Fórmula molecular |
C12H20N2 |
Peso molecular |
192.3 g/mol |
Nombre IUPAC |
3,5-di(propan-2-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-7(2)9-5-10(8(3)4)12(14)11(13)6-9/h5-8H,13-14H2,1-4H3 |
Clave InChI |
UEYMSDNDMQRAGI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)N)N)C(C)C |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)N)N)C(C)C |
Sinónimos |
1,2-Benzenediamine, 3,5-bis(1-methylethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)

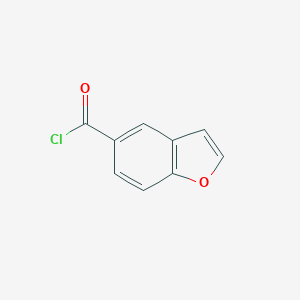
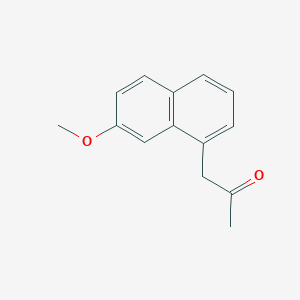
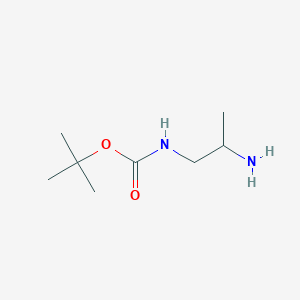
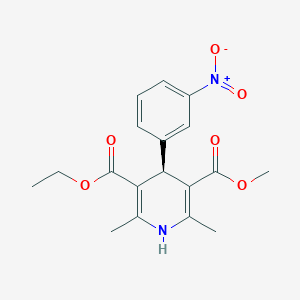
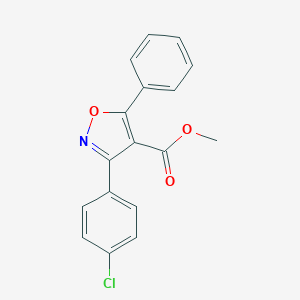
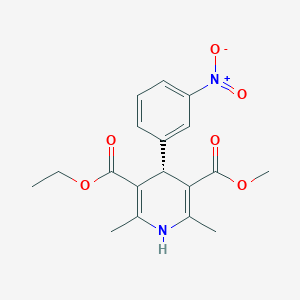
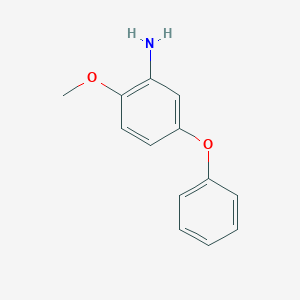

![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)

